3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
Description
3-[(4-Methoxybenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione is a benzothiazine derivative characterized by a sulfanyl-linked 4-methoxybenzyl substituent at position 3 of the bicyclic core. The 1λ⁶ notation indicates the hypervalent sulfur atom in the 1,1-dioxo configuration, which stabilizes the thiadiazine ring system. This compound is synthesized via nucleophilic substitution reactions, typically involving potassium carbonate as a base in acetone/DMF solvent under nitrogen .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-20-13-8-6-12(7-9-13)10-21-16-11-22(18,19)15-5-3-2-4-14(15)17-16/h2-9,11,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZBRVLKPVJSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325728 | |
| Record name | 3-[(4-methoxyphenyl)methylsulfanyl]-4H-1lambda6,4-benzothiazine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477868-89-6 | |
| Record name | 3-[(4-methoxyphenyl)methylsulfanyl]-4H-1lambda6,4-benzothiazine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione typically involves the reaction of 4-methoxybenzyl chloride with 1lambda6,4-benzothiazine-1,1(4H)-dione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzothiazine core.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzothiazine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
The compound 3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is a member of the benzothiazine family, which has garnered attention in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, biological activity, and potential therapeutic uses.
Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H13N2O2S2
- Molecular Weight : 281.38 g/mol
The compound features a benzothiazine core, characterized by a sulfur atom in the thiazine ring and a methoxybenzyl substituent, which may influence its biological properties.
Medicinal Chemistry
- Anticancer Activity : Studies have indicated that benzothiazine derivatives exhibit significant anticancer properties. The presence of the methoxy group may enhance the compound's ability to inhibit tumor cell proliferation by interacting with specific cellular pathways involved in cancer progression.
- Antimicrobial Properties : Compounds similar to this compound have shown promising results against various bacterial strains. The sulfanyl group may play a crucial role in the antimicrobial activity by disrupting bacterial cell membranes.
- Anti-inflammatory Effects : Research suggests that benzothiazine derivatives possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis. The mechanism may involve the inhibition of pro-inflammatory cytokines.
The compound's biological activity can be summarized as follows:
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of bacterial membranes | |
| Anti-inflammatory | Inhibition of cytokines |
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its potential as an anticancer agent, demonstrating significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range.
- Another research article focused on its antimicrobial properties, showing effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a possible application in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby providing a protective effect against cellular damage.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in the substituents attached to the benzyl-sulfanyl moiety. These variations impact molecular weight, lipophilicity, and electronic properties:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group (target compound) is electron-donating, enhancing resonance stabilization of the benzothiazine core.
- Lipophilicity : Halogenated derivatives (e.g., dichloro analog, MW 372.29) exhibit higher molecular weights and lipophilicities, which may improve membrane permeability but reduce aqueous solubility .
- Steric Effects : Bulkier substituents (e.g., 2,4-dichloro) could hinder access to enzymatic active sites, whereas the 4-methyl group (MW 325.43) offers a balance of hydrophobicity and steric bulk .
Biological Activity
3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione, identified by CAS number 477868-89-6, is a synthetic compound belonging to the benzothiazine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C16H15NO3S2, with a molecular weight of 333.43 g/mol. Its structure features a benzothiazine core substituted with a methoxybenzyl sulfanyl group, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticonvulsant properties and potential mechanisms of action.
Anticonvulsant Activity
A study published in June 2023 explored novel derivatives of benzothiazine compounds for their anticonvulsant effects. The research utilized intraperitoneal pentylenetetrazol (PTZ) induced seizure models in mice to evaluate the efficacy of various compounds, including those related to benzothiazines. The findings indicated that certain derivatives exhibited significant anticonvulsant activity, suggesting that modifications to the benzothiazine structure can enhance therapeutic effects against seizures .
Molecular dynamics simulations and docking studies have been employed to elucidate the binding interactions between these compounds and GABA-A receptors, which are critical in mediating inhibitory neurotransmission in the brain. The results indicated that the compound could effectively bind to these receptors, potentially modulating their activity and contributing to its anticonvulsant effects .
Research Findings and Case Studies
A detailed examination of related studies reveals various aspects of biological activity:
Q & A
Basic: What are the optimized synthetic routes for 3-[(4-methoxybenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, starting with functionalization of the benzothiazine core. Key steps include:
- Sulfanyl Group Introduction : Use of 4-methoxybenzyl mercaptan as a nucleophile under basic conditions (e.g., NaH in DMF) to substitute at the benzothiazine sulfur position .
- Oxidation Control : Precise temperature regulation (e.g., 0–5°C) during oxidation steps to avoid over-oxidation of the sulfanyl group to sulfone byproducts .
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the pure product .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm intermediate formation .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the benzothiazine core, sulfanyl linkage, and methoxybenzyl substituent. Aromatic proton signals (δ 6.7–7.2 ppm) and methoxy singlet (δ ~3.8 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass validation (e.g., [M+H]⁺ ion) and fragmentation patterns to verify substituent positions .
- Infrared (IR) Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O-C stretch of methoxy) and ~1150 cm⁻¹ (S=O stretch of benzothiazine-dione) confirm functional groups .
Advanced: How can researchers resolve contradictions in biological activity data across studies, such as inconsistent IC₅₀ values in enzyme inhibition assays?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., known inhibitors) and standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts. Validate solubility via dynamic light scattering (DLS) .
- Data Normalization : Normalize activity data to cell viability (MTT assay) or protein content (Bradford assay) to account for cytotoxicity or sample preparation differences .
Advanced: What computational strategies are recommended to model the compound’s interactions with biological targets (e.g., DNA or enzymes)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite for ligand-receptor docking. Parameterize the sulfanyl and dione moieties with GAFF2 force fields .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (at B3LYP/6-31G* level) to identify nucleophilic/electrophilic regions influencing DNA intercalation or enzyme binding .
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational changes in the target protein .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-methoxybenzylsulfanyl group in bioactivity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing methoxy with hydroxy or halogen groups) and compare activity profiles .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., dione oxygen) and hydrophobic regions (methoxybenzyl group) .
- Free-Wilson Analysis : Statistically correlate substituent modifications (e.g., logP, Hammett σ) with bioactivity data to quantify contributions of specific groups .
Advanced: What experimental approaches can address discrepancies in reported stability profiles (e.g., degradation under acidic conditions)?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 0.1 M HCl, 40°C) and monitor degradation via LC-MS. Identify major degradation products (e.g., sulfoxide or hydrolyzed dione) .
- pH-Dependent Stability : Use UV-Vis spectroscopy to track absorbance changes at λₘₐₓ (~280 nm) under varying pH (2–10). Calculate degradation rate constants using first-order kinetics .
Advanced: How can researchers validate the compound’s mechanism of action when conflicting hypotheses exist (e.g., enzyme inhibition vs. DNA intercalation)?
Methodological Answer:
- Competitive Binding Assays : Use fluorescence anisotropy (e.g., ethidium bromide displacement for DNA intercalation) or enzyme activity rescue experiments (e.g., adding excess substrate) .
- Cellular Localization : Confocal microscopy with a fluorescently tagged analog (e.g., BODIPY-labeled derivative) to determine subcellular targeting .
- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., Topoisomerase II) and compare compound efficacy to wild-type controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
